molecular formula C17H32N4 B10841297 2,4-Diisobutylamino-6-isopentylpyrimidine

2,4-Diisobutylamino-6-isopentylpyrimidine

Cat. No.: B10841297
M. Wt: 292.5 g/mol
InChI Key: FELVKNQXOFEZOY-UHFFFAOYSA-N
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Description

2,4-diisobutylamino-6-isopentylpyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diisobutylamino-6-isopentylpyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-diisobutylamino-6-isopentylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2,4-diisobutylamino-6-isopentylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. It can also interact with receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-diisobutylamino-6-isopentylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of diisobutylamino and isopentyl groups enhances its hydrophobicity and potential for cell membrane permeability, making it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C17H32N4

Molecular Weight

292.5 g/mol

IUPAC Name

6-(3-methylbutyl)-2-N,4-N-bis(2-methylpropyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C17H32N4/c1-12(2)7-8-15-9-16(18-10-13(3)4)21-17(20-15)19-11-14(5)6/h9,12-14H,7-8,10-11H2,1-6H3,(H2,18,19,20,21)

InChI Key

FELVKNQXOFEZOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=CC(=NC(=N1)NCC(C)C)NCC(C)C

Origin of Product

United States

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